molecular formula C19H16N4O3S3 B11287301 N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11287301
M. Wt: 444.6 g/mol
InChI Key: OAWMXERSQGHPEW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thioacetamide moiety. Its structure includes a furan-2-ylmethyl group attached to the acetamide nitrogen and an o-tolyl (2-methylphenyl) substituent at the 3-position of the thiazolo ring.

The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, alkylation, or thiolation. For example, analogous thiazolo-pyrimidine derivatives are synthesized via refluxing precursors in acetic acid/acetic anhydride mixtures with sodium acetate, yielding products with moderate to high purity .

Properties

Molecular Formula

C19H16N4O3S3

Molecular Weight

444.6 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16N4O3S3/c1-11-5-2-3-7-13(11)23-16-15(29-19(23)27)17(25)22-18(21-16)28-10-14(24)20-9-12-6-4-8-26-12/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

OAWMXERSQGHPEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4)SC2=S

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and relevant studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan moiety and a thiazolo[4,5-d]pyrimidine ring. Its molecular formula is C19H18N4O3S3C_{19}H_{18}N_{4}O_{3}S_{3}, and it possesses notable physical properties such as:

PropertyDetails
Melting Point>190 °C
AppearanceWhite to light yellow powder
Purity≥97.5%
StorageRefrigerated

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity . For instance, studies have shown that it can induce apoptosis in cancer cells. The mechanisms of action include:

  • Apoptosis Induction : The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic factors. In HepG2 liver cancer cells, treatment with the compound resulted in increased expression of genes such as p53 and Caspases 3, 8, and 9, while decreasing Bcl-2 expression.
  • Cell Cycle Arrest : Flow cytometry analysis demonstrated that the compound causes G2/M phase arrest in cancer cells, effectively halting their proliferation.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various assays. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured against different cancer cell lines.

CompoundIC50 (µM)
N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo...0.18
Staurosporine5.07
5-Fluorouracil5.18

These results indicate that the compound has a much lower IC50 compared to established chemotherapeutics like Staurosporine and 5-Fluorouracil, suggesting superior potency.

The biological activity of the compound can be attributed to several key mechanisms:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in tumor growth and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and proliferation.

Case Studies

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • Study on Glioblastoma : In vitro studies demonstrated that the compound significantly reduced cell viability in glioblastoma multiforme cells by inducing apoptosis and cell cycle arrest.
  • Breast Cancer Models : In animal models of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Core Scaffolds

  • Target Compound : Thiazolo[4,5-d]pyrimidine fused with a thioacetamide group (Fig. 1A).
  • Compounds (9–13) : 1,3-Thiazolidin-4-one cores with thioacetamide side chains (Fig. 1B). These lack the pyrimidine fusion present in the target .
  • Compound : Thiazolo[3,2-a]pyrimidine with a flattened boat conformation and a fused benzene ring (Fig. 1C) .
  • Compound: Thieno[2,3-d]pyrimidine core, substituting sulfur for the thiazole ring in the target (Fig. 1D) .

Table 1. Structural Comparison

Compound Class Core Structure Key Substituents
Target Thiazolo[4,5-d]pyrimidine o-Tolyl (3-position), furan-2-ylmethyl (acetamide N), thioether linkages
(9–13) 1,3-Thiazolidin-4-one Varied aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl, nitro-furyl)
Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, ethyl carboxylate
Thieno[2,3-d]pyrimidine Allyl, 5-methylfuran-2-yl, p-tolyl

Substituent Effects

  • The o-tolyl group in the target compound may enhance lipophilicity compared to electron-withdrawing substituents (e.g., 4-chlorophenyl in , Compound 13) .

Physicochemical Properties

  • Melting Points : compounds range from 147–207°C, influenced by substituent polarity. The target’s o-tolyl and furan groups may result in a similar range .
  • pKa : reports a predicted pKa of 13.14±0.70, suggesting moderate basicity. The target’s thioxo groups may lower this value .

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